4-Isobutyl-2,5-dimethoxybenzaldehyde

Description

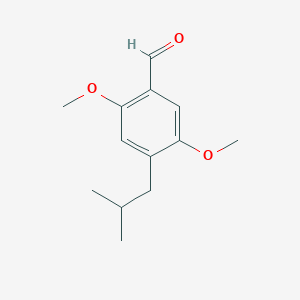

4-Isobutyl-2,5-dimethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a 2,5-dimethoxybenzaldehyde backbone with an isobutyl group at the 4-position.

Properties

CAS No. |

89556-62-7 |

|---|---|

Molecular Formula |

C13H18O3 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2,5-dimethoxy-4-(2-methylpropyl)benzaldehyde |

InChI |

InChI=1S/C13H18O3/c1-9(2)5-10-6-13(16-4)11(8-14)7-12(10)15-3/h6-9H,5H2,1-4H3 |

InChI Key |

PKDYEPBTNRRUJK-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC(=C(C=C1OC)C=O)OC |

Canonical SMILES |

CC(C)CC1=CC(=C(C=C1OC)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-2,5-dimethoxybenzaldehyde typically involves the alkylation of 2,5-dimethoxybenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for 4-Isobutyl-2,5-dimethoxybenzaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a catalyst.

Major Products Formed

Oxidation: 4-Isobutyl-2,5-dimethoxybenzoic acid

Reduction: 4-Isobutyl-2,5-dimethoxybenzyl alcohol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Isobutyl-2,5-dimethoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials

Mechanism of Action

The mechanism of action of 4-Isobutyl-2,5-dimethoxybenzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems. The compound targets enzymes such as superoxide dismutases and glutathione reductase, leading to oxidative stress and inhibition of fungal growth .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituents on the benzaldehyde ring significantly influence physical, chemical, and biological properties. Key analogs include:

Physicochemical Properties

- Solubility : Hydroxy-substituted analogs (e.g., syringaldehyde) exhibit higher polarity and solubility in polar solvents compared to alkylthio or halogenated derivatives .

- Reactivity : The aldehyde group enables Schiff base formation, while methoxy groups enhance electron-donating effects, stabilizing intermediates in photochemical reactions ().

Key Research Findings

- Photochemical Behavior: Irradiation of dimethoxybenzaldehydes yields fluorescent dimeric products (e.g., benzo[c]cinnoline derivatives) via nitroso intermediates ().

- Natural Sources : 4-Hydroxy-3,5-dimethoxybenzaldehyde is abundant in Acacia species and Coffea arabica varieties ().

- Synthetic Challenges : Steric hindrance from bulky substituents (e.g., isobutyl) may complicate formylation reactions compared to methyl or thio groups ().

Q & A

Q. What are the recommended methods for synthesizing 4-Isobutyl-2,5-dimethoxybenzaldehyde, and how do reaction conditions influence yield?

A common approach involves refluxing substituted benzaldehyde derivatives with triazole intermediates in ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Yield optimization requires careful control of molar ratios (e.g., 1:1 for triazole and aldehyde), solvent polarity, and reflux duration. For example, substituting ethanol with aprotic solvents like DMF may alter reaction kinetics but risks side-product formation.

Q. How can researchers characterize the structural purity of 4-Isobutyl-2,5-dimethoxybenzaldehyde using spectroscopic techniques?

- NMR : Analyze methoxy (δ 3.7–3.9 ppm) and aldehyde (δ 9.8–10.2 ppm) proton signals.

- IR : Confirm aldehyde C=O stretching (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

- HPLC : Use USP-recommended methods with hydroxylamine hydrochloride for derivatization and UV detection at 254 nm . Cross-validate with mass spectrometry (e.g., ESI-MS) for molecular ion confirmation .

Q. What solubility properties of 4-Isobutyl-2,5-dimethoxybenzaldehyde are critical for experimental design?

The compound is sparingly soluble in water (~8–10 mg/mL at 25°C) but freely soluble in ethanol, DMSO, and dichloromethane. For biological assays, pre-dissolve in DMSO (≤1% v/v) to avoid solvent interference . Note that solubility decreases with alkyl chain length in aqueous buffers, necessitating sonication or co-solvents for homogeneous dispersion.

Q. What safety protocols are essential when handling 4-Isobutyl-2,5-dimethoxybenzaldehyde in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation exposure.

- First Aid : For skin contact, wash with soap and water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of 4-Isobutyl-2,5-dimethoxybenzaldehyde under varying catalytic conditions?

Systematically test catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid) and solvent systems (polar vs. non-polar). For example, using 5 mol% H₂SO₄ in ethanol at 80°C may improve yield by 15–20% compared to acetic acid. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and quantify impurities via GC-MS .

Q. How can contradictory data on the biological activity of 4-Isobutyl-2,5-dimethoxybenzaldehyde derivatives be resolved?

Discrepancies in antimicrobial or cytotoxic activity often arise from assay variability. Standardize protocols:

- Cell Lines : Use ATCC-validated cell lines and consistent passage numbers.

- Dosage : Test a logarithmic concentration range (e.g., 1–100 µM).

- Controls : Include positive (e.g., doxorubicin) and solvent controls.

Cross-reference results with structural analogs (e.g., 3,5-dimethoxy-4-hydroxybenzaldehyde) to identify substituent-specific effects .

Q. What advanced analytical methods are suitable for quantifying trace impurities in 4-Isobutyl-2,5-dimethoxybenzaldehyde?

Q. How does the stability of 4-Isobutyl-2,5-dimethoxybenzaldehyde vary under different storage conditions?

- Temperature : Store at –20°C in amber vials to prevent aldehyde oxidation. Room-temperature storage in light leads to 10–15% degradation over 30 days.

- Humidity : Use desiccants (e.g., silica gel) to avoid hydrate formation, which alters crystallinity .

Q. What computational approaches predict the reactivity of 4-Isobutyl-2,5-dimethoxybenzaldehyde in nucleophilic addition reactions?

Perform DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (FMOs). The aldehyde group’s LUMO energy (–1.8 eV) indicates high electrophilicity, favoring reactions with amines or Grignard reagents. Compare with experimental kinetics from stopped-flow spectroscopy .

Q. How can structure-activity relationship (SAR) studies guide the design of 4-Isobutyl-2,5-dimethoxybenzaldehyde derivatives with enhanced bioactivity?

Modify substituents systematically:

- Isobutyl Group : Replace with tert-butyl to enhance lipophilicity (logP > 3.5).

- Methoxy Positions : Introduce electron-withdrawing groups (e.g., nitro) at C-2 to modulate redox potential.

Validate via in silico docking (AutoDock Vina) against target enzymes (e.g., COX-2) and correlate with in vitro IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.